N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound “N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule that is a derivative of coumarin . Coumarins are a class of organic compounds with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2- (4-methyl-2-oxo-2H-chromen-7-yloxy)-N- (benzo [d]thiazol-2-yl)acetamide derivatives was synthesized and evaluated for their D2 and 5HT2 antagonistic activity . The synthesis involved the reaction of chloroacetyl chloride with various 2-amino benzothiazole substituted derivatives .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Thiazoles, which are an important class of five-membered heterocyclic compounds, contain sulfur and nitrogen at position-1 and -3, respectively . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reactants used. The compound’s reactivity may be influenced by the presence of the thiazole ring and other functional groups .Scientific Research Applications
Antibacterial and Antifungal Properties
Several studies have synthesized compounds with structures incorporating elements similar to those found in the compound of interest, primarily focusing on their antibacterial and antifungal activities. For instance, compounds with benzo[d]thiazol-2-yl and 2H-chromen-3-yl moieties have been evaluated for their effectiveness against various microbial strains, showing promising results in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi (Mohamed et al., 2012; Govori et al., 2013). These findings suggest potential applications of the compound in developing new antimicrobial agents.
Antioxidant Activity
Research into the antioxidant properties of coumarin and thiazole derivatives has also been conducted. A particular study synthesized coumarin-thiazole hybrid compounds and assessed their ability to scavenge free radicals, demonstrating significant antioxidant activities. Such properties indicate the compound's potential use in preventing oxidative stress-related diseases or in the formulation of antioxidant supplements (Abd-Almonuim et al., 2020).
Antitumor and Anticancer Activity
Compounds structurally related to the one have been explored for their antitumor and anticancer activities. Various derivatives have shown cytotoxic effects against cancer cell lines, suggesting the potential of such compounds in cancer therapy. For example, derivatives containing the 2H-chromen-3-yl moiety have been evaluated for their cytotoxic activity, revealing potent effects against specific cancer cells (El‐Faham et al., 2013; Gomha & Khalil, 2012).
Future Directions
The future directions for research on this compound could include further exploration of its biological activities, potential therapeutic uses, and the development of synthesis methods for producing the compound more efficiently and in larger quantities. The compound’s potential as an atypical antipsychotic could be particularly interesting for future research .
Properties
IUPAC Name |
N-[4-[2-oxo-2-[(2-oxochromen-3-yl)amino]ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O6S/c26-19(24-15-7-12-3-1-2-4-16(12)31-21(15)28)9-14-10-32-22(23-14)25-20(27)13-5-6-17-18(8-13)30-11-29-17/h1-8,10H,9,11H2,(H,24,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRHEWUAFNDSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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